molecular formula C22H15Cl2N5O2S B11279981 7-chloro-N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

7-chloro-N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11279981
M. Wt: 484.4 g/mol
InChI Key: IFTKCALOLXVVTF-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with benzenesulfonyl and chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of a triazoloquinazoline intermediate with various aryl amines . The starting material, often a methylthio-substituted triazoloquinazoline, is synthesized from anthranilic acid . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazoloquinazolines .

Scientific Research Applications

3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has shown promising applications in several fields:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . The exact molecular pathways involved may vary depending on the specific biological target.

Comparison with Similar Compounds

Similar compounds to 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties

Properties

Molecular Formula

C22H15Cl2N5O2S

Molecular Weight

484.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H15Cl2N5O2S/c23-15-8-6-14(7-9-15)13-25-20-18-12-16(24)10-11-19(18)29-21(26-20)22(27-28-29)32(30,31)17-4-2-1-3-5-17/h1-12H,13H2,(H,25,26)

InChI Key

IFTKCALOLXVVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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